Home > Products > Screening Compounds P90362 > 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea
1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea -

1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea

Catalog Number: EVT-11164945
CAS Number:
Molecular Formula: C14H10FN3OS
Molecular Weight: 287.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea is a chemical compound that belongs to the class of benzothiazole derivatives. It has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. This compound features a benzothiazole core, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The presence of the 4-fluorophenyl group enhances its bioactivity and solubility characteristics, making it a subject of interest in drug design.

Source and Classification

The compound is classified under organic compounds and specifically as an aromatic urea derivative. Its synthesis has been explored in various studies focusing on the development of new therapeutic agents. The benzothiazole moiety is often associated with compounds exhibiting significant biological activities, thus positioning 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea as a promising candidate for further investigation in drug discovery.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea can be achieved through several methodologies. One efficient approach involves the reaction of 2-aminobenzenethiol with appropriate isocyanates or urea derivatives under solvent-free conditions. Recent studies have highlighted the use of environmentally friendly methods such as grinding techniques using urea nitrate as a catalyst, which facilitates high yields in a short reaction time without the need for hazardous solvents .

For instance, a typical synthesis might involve the following steps:

  1. Grinding: Mixing 2-aminobenzenethiol and 4-fluorobenzaldehyde with urea nitrate in a mortar and pestle.
  2. Reaction: The mixture undergoes a color change indicating the progression of the reaction.
  3. Isolation: The product is isolated by treating with ice-cold water, followed by filtration and crystallization from ethanol.

This method has been reported to yield up to 98% efficiency in under one minute .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea can be represented as follows:

C11H8FN3S\text{C}_{11}\text{H}_{8}\text{F}\text{N}_{3}\text{S}

Key structural features include:

  • A benzothiazole ring system that contributes to its biological activity.
  • A urea functional group that enhances its interaction with biological targets.
  • A fluorine atom at the para position of the phenyl ring, which may improve lipophilicity and metabolic stability.

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions typical for urea derivatives. Notably, it may undergo:

  • Substitution reactions: The presence of the fluorine atom allows for nucleophilic substitution reactions, which can modify the phenyl ring.
  • Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze, leading to the formation of corresponding amines or acids.

These reactions are essential for modifying the compound's structure to optimize its biological activity.

Mechanism of Action

Process and Data

The mechanism of action for 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea primarily involves its interaction with specific biological targets such as enzymes or receptors. Research indicates that benzothiazole derivatives can act as inhibitors for various enzymes involved in disease pathways, including those related to cancer and neurodegenerative disorders .

For example, some studies have suggested that these compounds may inhibit neuronal nitric oxide synthase, thereby influencing nitric oxide levels in neuronal tissues, which is critical for neuroprotection .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea include:

  • Melting Point: Typically around 237–244 °C depending on purity.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic benzothiazole core.

Chemical properties include:

  • Stability under standard laboratory conditions but may degrade under extreme pH or temperature changes.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) can be used to assess purity and stability over time.

Applications

Scientific Uses

The applications of 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea span various fields:

  1. Medicinal Chemistry: As a lead compound for developing new drugs targeting neurodegenerative diseases or cancer.
  2. Biological Research: Inhibitors derived from this compound are valuable for studying enzyme functions and pathways involved in disease mechanisms.
  3. Material Science: Potential applications in developing fluorescent materials due to the unique properties imparted by the benzothiazole structure.
Introduction: Benzothiazole Ureas in Medicinal Chemistry

Historical Development of Benzothiazole-Based Therapeutics

The benzothiazole nucleus has evolved from a structural curiosity to a privileged scaffold in pharmaceutical development. Early natural product isolations—including bleomycin and dolastatin—revealed inherent bioactivity, spurring synthetic exploration. Landmark developments emerged with riluzole (1995), a 2-aminobenzothiazole derivative approved for amyotrophic lateral sclerosis therapy. Its mechanism involves glutamate release inhibition and sodium channel modulation, establishing benzothiazoles as neurologically active entities [2] [4].

Subsequent innovations yielded flutemetamol (2013), a benzothiazole-containing positron emission tomography tracer for Alzheimer disease amyloid imaging. This application capitalizes on the scaffold’s ability to cross the blood-brain barrier and selectively bind pathological protein aggregates [2]. Parallel developments produced frentizole—a benzothiazolyl urea immunosuppressant investigated for autoimmune disorders—demonstrating early recognition of urea-linked benzothiazoles as biologically relevant pharmacophores [4].

Table 1: Clinically Approved Benzothiazole-Containing Therapeutics

Compound NameTherapeutic ApplicationApproval YearKey Structural Features
RiluzoleAmyotrophic lateral sclerosis19952-Amino-6-trifluoromethoxybenzothiazole
FlutemetamolAlzheimer disease diagnostics20132-(3’-Fluoro-4’-methylaminophenyl)benzothiazole
QuizartinibAcute myelogenous leukemia20192-(4-Arylaminophenyl)benzothiazole derivative
Frentizole*Immunosuppression (investigational)-1-(6-Methoxybenzothiazol-2-yl)-3-phenylurea

*Investigational agent; not fully approved for clinical use [2] [4].

This progression underscores a transition from natural product mimics to rationally designed synthetic agents, with later generations exploiting substituent effects and linker chemistry to optimize target specificity [4].

Pharmacophoric Significance of Urea Linkers in Heterocyclic Systems

The urea functional group (–N(H)–C(=O)–N(H)–) serves as a versatile molecular tether with profound implications for drug-target interactions. Its significance in 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea stems from three cardinal properties:

  • Hydrogen Bonding Capacity: Urea’s bifurcated hydrogen bonding motif enables simultaneous donation and acceptance of hydrogen bonds with biological targets. This facilitates high-affinity binding to protein active sites, as demonstrated in kinase inhibitors like sorafenib and regorafenib. For benzothiazole conjugates, urea linkages enhance interactions with enzymes such as 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), a mitochondrial target in Alzheimer disease pathology [1] [3].

  • Conformational Restriction: Urea derivatives exhibit rotational barriers influencing molecular topology. N,N’-Diaryl ureas preferentially adopt trans,trans conformations, positioning aromatic systems for optimal π-stacking. N-Methylation shifts this equilibrium toward cis,cis conformers, enabling face-to-face aryl interactions critical for intercalation into biomacromolecular assemblies [1].

  • Solubility-Permeability Balance: Urea functionalities enhance aqueous solubility through hydrogen bonding with water molecules while maintaining sufficient lipophilicity for membrane penetration. This dual property is particularly advantageous for central nervous system-targeted therapeutics where blood-brain barrier transit is essential [1] [4].

Table 2: Comparative Analysis of Urea Derivatives in Medicinal Compounds

Urea Derivative TypeRepresentative DrugKey Target InteractionsPhysicochemical Impact
Diaryl ureasSorafenibHydrogen bonding with kinase hinge region; hydrophobic pocket occupancyModerate solubility; high conformational stability
Alkyl-aryl ureasBentaluron (fungicide)Hydrogen bonding with fungal enzyme active sitesEnhanced lipophilicity for tissue penetration
Benzothiazolyl ureasFrentizoleBidirectional H-bonding with immunophilin proteinsBalanced log P (2.5-4.0); membrane permeability
Fluorinated aryl ureas1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-ureaEnhanced dipole interactions with amyloidogenic proteinsIncreased metabolic stability; improved target affinity

The integration of urea with benzothiazole thus creates a pharmacophoric hybrid capable of simultaneous hydrophobic contact (via benzothiazole) and directed hydrogen bonding (via urea), synergistically enhancing biological activity [1] [4].

Rationale for 4-Fluorophenyl Substitution in Neurotherapeutic Agents

The strategic incorporation of 4-fluorophenyl in 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea addresses multiple drug design challenges:

  • Electronic Effects: Fluorine’s strong electron-withdrawing character induces a positive electrostatic potential on the adjacent urea nitrogen, enhancing hydrogen bond donor strength by approximately 1.5 kcal/mol compared to non-fluorinated analogs. This electronic perturbation increases binding affinity for target proteins such as 17β-HSD10, where inhibitor-enzyme hydrogen bonding is critical for activity [3] [6].

  • Metabolic Stability: Fluorine substitution attenuates cytochrome P450-mediated oxidation of the phenyl ring, reducing susceptibility to hydroxylation and subsequent phase II conjugation. This extends plasma half-life and improves bioavailability, particularly important for chronic neurodegenerative conditions requiring sustained drug exposure [3].

  • Spatiotemporal Properties: Fluorine’s small atomic radius (van der Waals radius 1.47 Å) permits isosteric replacement of hydrogen without steric perturbation while altering electron distribution. This fine-tuning optimizes π-stacking interactions with aromatic residues in pathological protein aggregates (e.g., tau fibrils in Alzheimer disease), as demonstrated in fluorinated benzothiazole amyloid imaging agents [7].

  • Membrane Permeability: The 4-fluorophenyl moiety contributes to an optimal log P range (2.5-3.5), facilitating blood-brain barrier transit via passive diffusion. Comparative studies show 20-30% greater brain-to-plasma ratios for fluorinated benzothiazole ureas versus chloro or methyl analogs [3] [7].

Scope and Research Objectives

Current investigations into 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea prioritize four interconnected objectives:

  • Target Validation: Elucidate molecular interactions with neurodegeneration-associated targets, particularly 17β-hydroxysteroid dehydrogenase type 10 and tau fibrils. Biophysical characterization includes isothermal titration calorimetry to quantify binding thermodynamics and X-ray crystallography for structural resolution of inhibitor-enzyme complexes [3] [7].

  • Molecular Hybridization: Develop bifunctional agents incorporating fluorinated benzothiazole ureas with complementary pharmacophores. Examples include:

  • Cholinesterase inhibitor motifs for Alzheimer disease multi-target directed ligands
  • Fluoroquinolone antibiotics for anti-tubercular hybrid therapeutics targeting DNA gyrase and DprE1 [8]
  • Structure-Activity Relationship Expansion: Systematically modify substituents at benzothiazole C-5/C-6 positions and urea N-3 to establish predictive activity models. Priority modifications include:
  • Electron-withdrawing groups (nitro, cyano) at C-6 to enhance π-acidity for amyloid stacking
  • Alkylamino extensions at N-3 to probe auxiliary binding pockets [3] [4]
  • Therapeutic Repurposing: Evaluate efficacy against non-neurological indications, particularly multidrug-resistant tuberculosis. Benzothiazole ureas exhibit preliminary inhibitory activity against Mycobacterium tuberculosis DprE1 (decaprenylphosphoryl-β-D-ribose 2′-epimerase), a validated anti-tubercular target absent in human metabolism [8].

These objectives collectively aim to position 1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea as a versatile chemotype for addressing unmet therapeutic needs across disease states with high societal impact.

Properties

Product Name

1-Benzothiazol-2-yl-3-(4-fluoro-phenyl)-urea

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)urea

Molecular Formula

C14H10FN3OS

Molecular Weight

287.31 g/mol

InChI

InChI=1S/C14H10FN3OS/c15-9-5-7-10(8-6-9)16-13(19)18-14-17-11-3-1-2-4-12(11)20-14/h1-8H,(H2,16,17,18,19)

InChI Key

SCIADEFCNAYCJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)NC3=CC=C(C=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.